
Anthra(9,1,2-cde)benzo(rst)pentaphene, trichloro-5,10-diethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthra(9,1,2-cde)benzo(rst)pentaphene, trichloro-5,10-diethoxy- is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Métodos De Preparación
The synthesis of Anthra(9,1,2-cde)benzo(rst)pentaphene, trichloro-5,10-diethoxy- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core anthraquinone structure, followed by the introduction of the benzo and pentaphene rings. The trichloro and diethoxy groups are then added through specific substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Anthra(9,1,2-cde)benzo(rst)pentaphene, trichloro-5,10-diethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups, leading to the formation of derivatives with different properties.
Addition: This reaction can add new groups to the aromatic rings, altering the compound’s reactivity and properties
Aplicaciones Científicas De Investigación
Anthra(9,1,2-cde)benzo(rst)pentaphene, trichloro-5,10-diethoxy- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mecanismo De Acción
The mechanism of action of Anthra(9,1,2-cde)benzo(rst)pentaphene, trichloro-5,10-diethoxy- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also interact with cellular enzymes, inhibiting their activity and leading to cell death. The exact pathways and targets depend on the specific application and the cellular context .
Comparación Con Compuestos Similares
Anthra(9,1,2-cde)benzo(rst)pentaphene, trichloro-5,10-diethoxy- can be compared with other polycyclic aromatic hydrocarbons (PAHs) and their derivatives:
Anthracene: A simpler PAH with three fused benzene rings, used in the production of dyes and as a scintillator.
Benzo[a]pyrene: A PAH known for its carcinogenic properties, used in research on cancer mechanisms.
Pentacene: A PAH with five fused benzene rings, used in organic electronics for its semiconducting properties.
The uniqueness of Anthra(9,1,2-cde)benzo(rst)pentaphene, trichloro-5,10-diethoxy- lies in its specific functional groups and the resulting chemical and physical properties, making it suitable for specialized applications .
Propiedades
Número CAS |
40537-72-2 |
|---|---|
Fórmula molecular |
C38H23Cl3O2 |
Peso molecular |
617.9 g/mol |
Nombre IUPAC |
15,29,30-trichloro-12,21-diethoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6,8,10,12,14,16,18,20,22,24,26,28(32),29,33-heptadecaene |
InChI |
InChI=1S/C38H23Cl3O2/c1-3-42-37-22-12-8-6-10-19(22)33-32-25(37)16-15-23-29-27(39)17-26-28-20(18-9-5-7-11-21(18)38(26)43-4-2)13-14-24(30(28)29)34(31(23)32)36(41)35(33)40/h5-17H,3-4H2,1-2H3 |
Clave InChI |
ZKTIYNAZFIWRSM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C2C=CC3=C4C(=CC5=C(C6=CC=CC=C6C7=C5C4=C(C=C7)C8=C3C2=C(C9=CC=CC=C91)C(=C8Cl)Cl)OCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




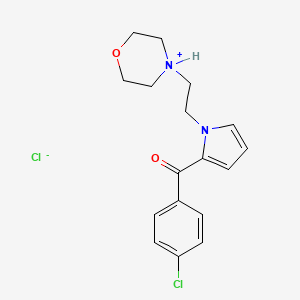

![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)
![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)
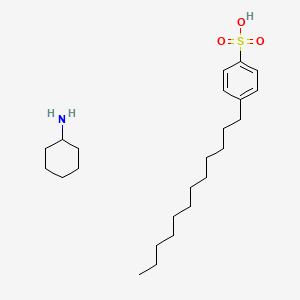
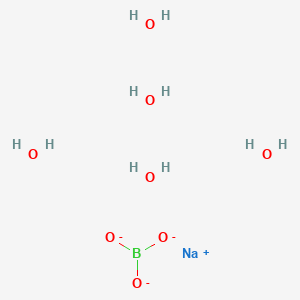
![5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13740037.png)
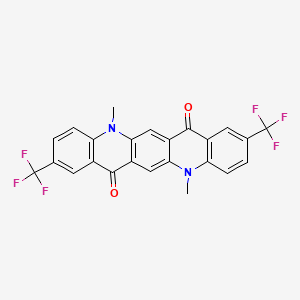
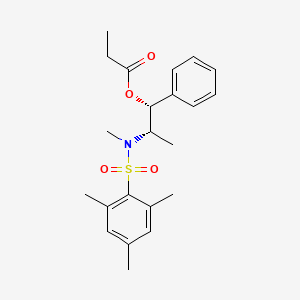

![(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13740055.png)

